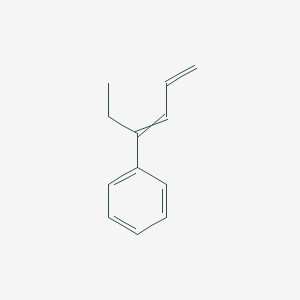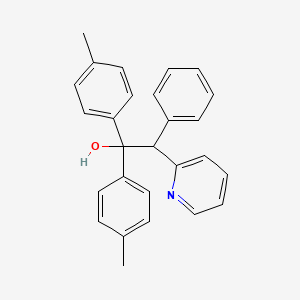
1,1-Di(4-methylphenyl)-2-phenyl-2-(2-pyridyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Di(4-methylphenyl)-2-phenyl-2-(2-pyridyl)ethanol is an organic compound that belongs to the class of tertiary alcohols It is characterized by the presence of two 4-methylphenyl groups, one phenyl group, and one 2-pyridyl group attached to a central carbon atom, which also bears a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Di(4-methylphenyl)-2-phenyl-2-(2-pyridyl)ethanol typically involves the reaction of 4-methylbenzophenone with 2-pyridylmagnesium bromide in the presence of a suitable catalyst. The reaction proceeds through the formation of a Grignard reagent, which then reacts with the carbonyl group of 4-methylbenzophenone to form the desired product. The reaction conditions usually include anhydrous solvents such as diethyl ether or tetrahydrofuran, and the reaction is carried out under an inert atmosphere to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Di(4-methylphenyl)-2-phenyl-2-(2-pyridyl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The phenyl and pyridyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: The major products include 1,1-Di(4-methylphenyl)-2-phenyl-2-(2-pyridyl)ketone.
Reduction: The major product is 1,1-Di(4-methylphenyl)-2-phenyl-2-(2-pyridyl)ethane.
Substitution: Depending on the substituent, various substituted derivatives of the original compound can be formed.
Wissenschaftliche Forschungsanwendungen
1,1-Di(4-methylphenyl)-2-phenyl-2-(2-pyridyl)ethanol has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1,1-Di(4-methylphenyl)-2-phenyl-2-(2-pyridyl)ethanol involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. For example, its potential antimicrobial activity could be due to the disruption of bacterial cell membranes or inhibition of key enzymes involved in bacterial metabolism. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1-Di(4-methylphenyl)-2-phenyl-2-(2-pyridyl)ethane
- 1,1-Di(4-methylphenyl)-2-phenyl-2-(2-pyridyl)ketone
- 1,1-Di(4-methylphenyl)-2-phenyl-2-(2-pyridyl)methanol
Uniqueness
1,1-Di(4-methylphenyl)-2-phenyl-2-(2-pyridyl)ethanol is unique due to the presence of both phenyl and pyridyl groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in the formation of coordination complexes and the development of advanced materials. Its structural features also contribute to its potential biological activity, setting it apart from similar compounds.
Eigenschaften
CAS-Nummer |
56501-73-6 |
|---|---|
Molekularformel |
C27H25NO |
Molekulargewicht |
379.5 g/mol |
IUPAC-Name |
1,1-bis(4-methylphenyl)-2-phenyl-2-pyridin-2-ylethanol |
InChI |
InChI=1S/C27H25NO/c1-20-11-15-23(16-12-20)27(29,24-17-13-21(2)14-18-24)26(22-8-4-3-5-9-22)25-10-6-7-19-28-25/h3-19,26,29H,1-2H3 |
InChI-Schlüssel |
HPMCDMMFHHPKKG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C(C3=CC=CC=C3)C4=CC=CC=N4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


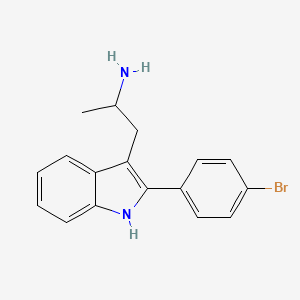

![4,4'-[Carbonylbis(oxy)]dibenzoic acid](/img/structure/B14642956.png)
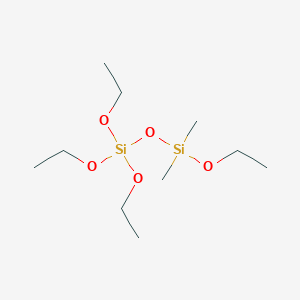
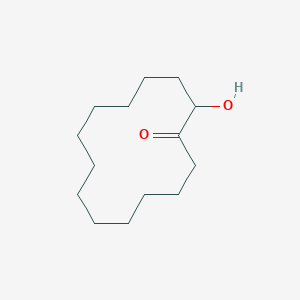
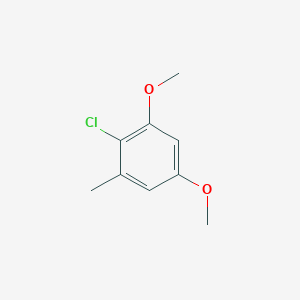
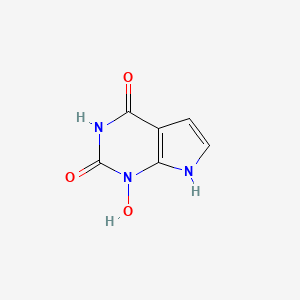
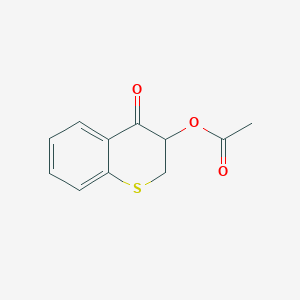
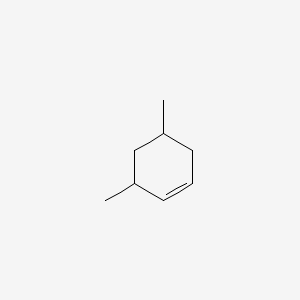
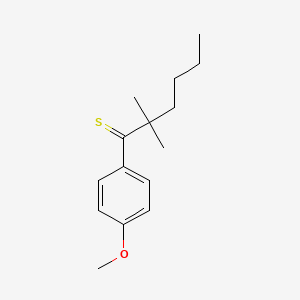
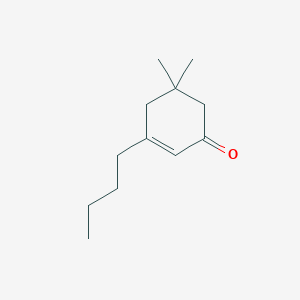
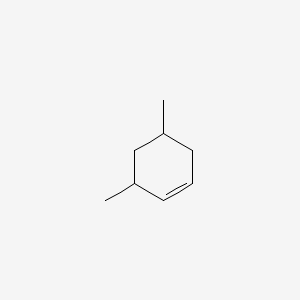
![N-[2-(9H-Xanthen-9-YL)ethyl]formamide](/img/structure/B14643001.png)
